molecular formula C14H13FO B1302168 3-(4-Fluorophenyl)phenethyl alcohol CAS No. 840521-88-2

3-(4-Fluorophenyl)phenethyl alcohol

Cat. No.: B1302168
CAS No.: 840521-88-2
M. Wt: 216.25 g/mol
InChI Key: HLVFZMCPTFRGQK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)phenethyl alcohol: is an organic compound with the molecular formula C14H13FO and a molecular weight of 216.26 g/mol . It is characterized by the presence of a fluorine atom attached to a biphenyl structure, which is further connected to an ethanol group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)phenethyl alcohol typically involves the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)phenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

    Substitution: SOCl2, PBr3, in the presence of pyridine or other bases.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides, ethers.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 3-(4-Fluorophenyl)phenethyl alcohol is unique due to its biphenyl structure combined with a fluorine atom, which imparts distinct chemical and biological properties. This combination enhances its utility in various research and industrial applications compared to its similar counterparts .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFZMCPTFRGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374654
Record name 3-(4-Fluorophenyl)phenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840521-88-2
Record name 3-(4-Fluorophenyl)phenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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